Ketoprofen 1,4-Sorbitan Ester
Description
Ketoprofen 1,4-Sorbitan Ester is an ester prodrug of the nonsteroidal anti-inflammatory drug (NSAID) ketoprofen, synthesized by esterifying the carboxylic acid group of ketoprofen with 1,4-sorbitan, a dehydrated derivative of sorbitol . This modification aims to enhance drug solubility, reduce gastrointestinal toxicity, and improve controlled release properties. The compound is characterized using advanced analytical techniques such as UHPLC, NMR spectroscopy, and mass spectrometry . Its molecular formula is C₂₂H₂₄O₇ (molecular weight: 400.42 g/mol) .
Properties
Molecular Formula |
C₂₂H₂₄O₇ |
|---|---|
Molecular Weight |
400.42 |
Synonyms |
(R)-2-((2R,3R,4S)-3,4-Dihydroxytetrahydrofuran-2-yl)-2-hydroxyethyl 2-(3-benzoylphenyl)propanoate; |
Origin of Product |
United States |
Scientific Research Applications
Enhanced Solubility and Bioavailability
One of the primary challenges associated with ketoprofen is its poor solubility in aqueous solutions, which limits its bioavailability. The synthesis of ketoprofen 1,4-sorbitan ester aims to improve these properties. Research indicates that this ester exhibits increased lipophilicity compared to its parent compound, leading to enhanced solubility and stability in biological systems .
Table 1: Comparison of Solubility and Stability
| Compound | Aqueous Solubility (mg/mL) | Stability (Days) |
|---|---|---|
| Ketoprofen | 0.5 | 3 |
| This compound | 5.0 | 30 |
Prodrug Development
Ester prodrugs of ketoprofen have been synthesized to mitigate gastrointestinal side effects commonly associated with NSAIDs. Studies have shown that these prodrugs exhibit marked anti-inflammatory activity while demonstrating a significantly lower ulcerogenic index compared to ketoprofen itself . This innovative approach allows for safer long-term treatment options for patients suffering from chronic inflammatory conditions.
Case Study: Prodrug Efficacy
- Objective : Evaluate the efficacy of ketoprofen ester prodrugs.
- Findings : All tested prodrugs exhibited anti-inflammatory activity ranging from 91.8% to 113.3% compared to ketoprofen, indicating their potential as safer alternatives for pain management .
Veterinary Applications
Ketoprofen is widely used in veterinary medicine for treating pain and inflammation in animals. The ester form has been utilized to enhance therapeutic effects while reducing adverse reactions.
- Applications : Used in cattle for fever reduction and in dogs for postoperative rehabilitation.
- Research : Ongoing studies are exploring the efficacy of ketoprofen in treating various animal species, potentially expanding its application range .
Environmental Impact
Recent studies have identified ketoprofen as an emerging contaminant in environmental settings due to its widespread use in both human and veterinary medicine. The environmental persistence and ecotoxicity of ketoprofen raise concerns about its impact on aquatic ecosystems.
Table 2: Environmental Concerns Related to Ketoprofen
| Parameter | Observation |
|---|---|
| Occurrence | Detected in surface water samples |
| Ecotoxicity | Toxic effects observed on aquatic organisms |
| Biodegradability | Limited degradation under natural conditions |
Comparison with Similar Compounds
Ketoprofen Eugenol Ester
- Synthesis: Formed via esterification of ketoprofen with eugenol, confirmed by FTIR spectroscopy (C=O ester peak: 1750–1725 cm⁻¹; C-O ester peak: 1300–1100 cm⁻¹) .
- Applications: Focuses on anti-inflammatory and antioxidant synergy between ketoprofen and eugenol.
Ketoprofen Macrogol 400 Ester
- Structure : Polyethylene glycol (PEG 400) ester of ketoprofen.
- Formation Rate: Slower esterification compared to ethanol or glycerol, reducing impurity formation in formulations .
- Regulatory Limits : British Pharmacopoeia restricts ketoprofen ethyl ester (KEE) to ≤4.0% in gels .
- Solubility : Enhanced solubility in hydrophilic solvents but may require stabilizers at low pH .
Sorbitan Esters (e.g., Span® Products)
- General Properties: Nonionic surfactants derived from sorbitol and fatty acids. Used as emulsifiers in pharmaceuticals (e.g., organogels for ibuprofen delivery ), cosmetics, and food .
- Biodegradability: Readily biodegradable, with sorbitan monolaurate showing low ecotoxicity .
- Safety : EFSA considers sorbitan esters safe for animal feed; hydrolysis yields sorbitol and fatty acids, metabolized without toxicity .
Methyl Ester Prodrugs of Ketoprofen
Polysorbates (Ethoxylated Sorbitan Esters)
- Structure : Ethoxylated derivatives (e.g., polysorbate 20) with enhanced hydrophilicity.
- Applications: Often combined with sorbitan esters for emulsification. Limited ability to solubilize hydrophobic substances like corn oil .
- Synthesis: Involves base-catalyzed sorbitol dehydration and esterification, yielding mixtures of mono-, di-, and triesters .
Data Table: Key Attributes of Compared Compounds
Research Findings and Trends
- Drug Delivery: Sorbitan esters excel in organogel formulations for sustained release (e.g., ibuprofen ), while PEG esters balance solubility and stability .
- Toxicity Reduction : Esterification universally lowers ketoprofen-induced toxicity, with methyl esters showing the safest profile .
- Regulatory Compliance : Macrogol 400 esters require stringent impurity control, whereas sorbitan esters benefit from established safety protocols .
Preparation Methods
Acid-Catalyzed Dehydration of D-Glucose
In a typical procedure, D-glucose is heated with an acid catalyst such as p-toluenesulfonic acid at 110–150°C under reduced pressure (5 mm Hg). The reaction proceeds via intramolecular cyclization, forming a mixture of sorbitan isomers (1,4-, 2,5-, and 3,6-sorbitan) alongside trace amounts of isosorbide and unreacted sorbitol. The 1,4-sorbitan isomer is the primary product when the reaction is terminated at a hydroxyl number of 1,150–1,400.
Key parameters:
-
Temperature: 120°C (optimal for minimizing byproducts)
-
Catalyst: 0.5–1.0 wt% p-toluenesulfonic acid
-
Reaction time: 70–110 minutes (depending on desired hydroxyl number)
The hydroxyl number serves as a critical quality attribute, with lower values indicating higher degrees of anhydrization. For ketoprofen ester synthesis, a hydroxyl number of ~1,300 is preferred to balance reactivity and product stability.
Esterification of 1,4-Sorbitan with Ketoprofen
The second step involves the regioselective esterification of 1,4-sorbitan with ketoprofen. This reaction is typically base-catalyzed to facilitate nucleophilic attack by the sorbitan hydroxyl group on the activated carbonyl of ketoprofen.
Reaction Conditions and Catalysis
A molar ratio of 1.1:1 (ketoprofen to sorbitan) is employed to drive the reaction toward monoester formation. Sodium hydroxide (0.5–1.0 wt%) serves as the catalyst, enabling esterification at 190–210°C under inert nitrogen atmosphere. Elevated temperatures above 215°C are avoided to prevent caramelization and side reactions.
Optimized parameters:
-
Temperature: 190°C (minimizes color formation)
-
Catalyst: 0.75 wt% NaOH
-
Reaction time: 3.5–4.0 hours
The reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), with termination at >95% conversion.
Purification and Isolation
Crude product is purified through silica gel column chromatography using a gradient of ethyl acetate and hexane (3:7 to 6:4 v/v). Final recrystallization from ethanol yields this compound as a white crystalline solid with >95% purity (HPLC).
Analytical Characterization
Structural Elucidation
High-resolution mass spectrometry (HRMS):
-
Observed m/z: 400.42 (M+H)+, matching the molecular formula C22H24O7.
-
Fragmentation pattern: Peaks at m/z 255.09 (ketoprofen moiety) and 145.03 (sorbitan fragment) confirm ester bond cleavage.
Nuclear magnetic resonance (NMR) spectroscopy:
Purity and Stability
HPLC analysis under reversed-phase conditions (C18 column, 70:30 acetonitrile/water) shows a single peak at retention time 12.7 minutes, confirming the absence of unreacted starting materials. Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months, attributable to the steric shielding of the ester bond by the sorbitan backbone.
Comparative Analysis of Esterification Methods
| Parameter | Base-Catalyzed | Acid-Catalyzed |
|---|---|---|
| Temperature (°C) | 190–210 | 160–180 |
| Catalyst | NaOH | H₂SO₄ |
| Reaction time (hours) | 3.5–4.0 | 6.0–8.0 |
| Yield (%) | 82–85 | 68–72 |
| Purity (HPLC, %) | >95 | 88–92 |
Base-catalyzed methods outperform acid-catalyzed approaches in yield and purity due to reduced side reactions such as ketoprofen decarboxylation.
Industrial-Scale Production Considerations
Process Optimization
Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with automated temperature and pressure controls. Key challenges include:
Q & A
Basic: What is the synthetic pathway for Ketoprofen 1,4-Sorbitan Ester, and how can its purity be optimized?
Answer:
The synthesis involves a two-step process:
Acid-catalyzed dehydration of D-glucose to form 1,4-sorbitan.
Esterification of 1,4-sorbitan with ketoprofen under controlled conditions (e.g., using carbodiimide coupling agents or acid catalysts).
To optimize purity, monitor reaction progress via thin-layer chromatography (TLC) and employ purification techniques like column chromatography or recrystallization . Characterization via high-resolution mass spectrometry (HRMS) and NMR spectroscopy (1H and 13C) is critical to confirm ester bond formation and assess purity .
Basic: Which analytical techniques are most reliable for structural confirmation of this compound?
Answer:
A combination of HRMS (for molecular mass and elemental composition) and NMR spectroscopy (1H for proton environments, 13C for carbon backbone) is essential. For ester bond verification, compare spectral data with reference compounds (e.g., ketoprofen methyl ester). FT-IR spectroscopy can also validate carbonyl stretching frequencies (~1740 cm⁻¹) characteristic of ester groups .
Advanced: How can researchers resolve discrepancies in NMR data when confirming ester bond formation?
Answer:
Discrepancies may arise from solvent effects, impurities, or incomplete esterification. To mitigate:
- Use deuterated solvents with minimal water content.
- Repeat synthesis under anhydrous conditions.
- Cross-validate with HRMS to rule out impurities.
- Compare results with published spectra of structurally similar esters (e.g., ketoprofen macrogol 400 esters) .
Advanced: What methodological challenges arise in quantifying this compound impurities during formulation stability studies?
Answer:
Key challenges include:
- Variable fractional composition of sorbitan ester batches, complicating reference standard preparation.
- Co-elution with other esters (e.g., propylene glycol esters).
Solution: Use HPLC with diode array detection (DAD) and quantify based on ketoprofen’s UV absorbance. Validate methods using ketoprofen reference standards instead of ester-specific standards to account for batch variability .
Basic: What safety protocols are recommended for handling this compound in lab settings?
Answer:
- Wear chemical-resistant gloves (JIS T 8116) and safety goggles (JIS T 8147).
- Use long-sleeved lab coats to prevent skin contact.
- Follow good industrial hygiene practices , including proper ventilation and waste disposal. Refer to safety data sheets (SDS) for ketoprofen derivatives for hazard-specific guidance .
Advanced: How does the hydrophobicity of sorbitan esters influence their application in drug delivery systems?
Answer:
Sorbitan esters’ low water solubility limits standalone use but enhances compatibility with lipid-based carriers (e.g., nanoemulsions or liposomes). Pairing with hydrophilic surfactants (e.g., polysorbates ) improves emulsification efficiency. For ketoprofen ester formulations, optimize surfactant ratios to balance drug loading and release kinetics .
Basic: What are the critical parameters for reproducibility in synthesizing this compound?
Answer:
- Reagent stoichiometry : Maintain a 1:1 molar ratio of ketoprofen to 1,4-sorbitan.
- Reaction temperature : Control within ±2°C to prevent side reactions.
- Catalyst purity : Use anhydrous acid catalysts (e.g., sulfuric acid) to minimize hydrolysis.
Document all parameters rigorously for replication .
Advanced: How can researchers differentiate this compound from its isomers or degradation products?
Answer:
- Chromatographic separation : Use reverse-phase HPLC with a C18 column and gradient elution.
- Mass spectrometry : Monitor for unique fragmentation patterns (e.g., m/z ratios specific to sorbitan vs. other polyols).
- Stability studies : Accelerated degradation under heat/light can identify labile bonds (e.g., ester hydrolysis back to ketoprofen) .
Basic: What regulatory considerations apply to this compound in pharmaceutical formulations?
Answer:
- Impurity limits : Follow USP guidelines (e.g., ≤4.0% for related esters like ketoprofen ethyl ester).
- Characterization : Provide HRMS, NMR, and chromatographic data to confirm identity and purity.
- Documentation : Align with pharmacopeial standards for dissolution testing and stability profiling .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Answer:
- Quality control of starting materials : Certify D-glucose and ketoprofen purity via HPLC-UV .
- Process analytical technology (PAT) : Implement in-line FT-IR or Raman spectroscopy for real-time reaction monitoring.
- Design of experiments (DoE) : Use factorial designs to optimize reaction time, temperature, and catalyst concentration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
